molecular formula C22H15N3 B1340194 4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile CAS No. 29898-72-4

4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile

Cat. No.: B1340194
CAS No.: 29898-72-4
M. Wt: 321.4 g/mol
InChI Key: KGOZFYOJDPVGMV-UHFFFAOYSA-N
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Description

4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile is a compound that belongs to the class of imidazole derivatives It is characterized by the presence of a benzonitrile group attached to the imidazole ring, which is further substituted with two phenyl groups

Biochemical Analysis

Biochemical Properties

4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of chemiluminescence. It acts as a chemiluminescence enhancer, interacting with enzymes such as horseradish peroxidase (HRP) and substrates like luminol . The compound enhances the chemiluminescent signal, making it useful in various assays and detection methods. Additionally, it has been shown to interact with proteins and other biomolecules, facilitating the study of enzyme kinetics and protein-protein interactions.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses . For instance, it has been observed to impact the expression of genes involved in oxidative stress and apoptosis, thereby influencing cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions . This compound has been shown to inhibit lactate dehydrogenase (LDH) by binding to its active site, thereby affecting cellular metabolism . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in experiments. Over time, the compound may undergo degradation, leading to changes in its biochemical properties . Long-term studies have indicated that it remains stable under specific storage conditions but may degrade when exposed to light or extreme

Preparation Methods

The synthesis of 4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile typically involves a one-pot condensation reaction. A common synthetic route includes the reaction of benzil, ammonium acetate, and a suitable aldehyde in the presence of glacial acetic acid . The reaction conditions often require heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Comparison with Similar Compounds

4-(4,5-Diphenyl-1h-imidazol-2-yl)benzonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3/c23-15-16-11-13-19(14-12-16)22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOZFYOJDPVGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477551
Record name Benzonitrile, 4-(4,5-diphenyl-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29898-72-4
Record name Benzonitrile, 4-(4,5-diphenyl-1H-imidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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